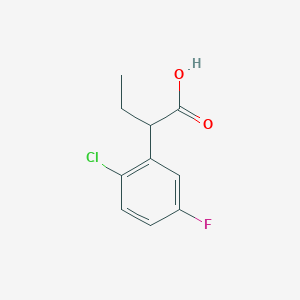
2-(3-Aminothietan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminothietan-3-yl)acetamide is an organic compound with the molecular formula C₅H₁₀N₂OS It is a derivative of acetamide, featuring a thietane ring substituted with an amino group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminothietan-3-yl)acetamide typically involves the reaction of thietane-3-carboxylic acid with ammonia or an amine under controlled conditions. One common method includes the use of thietane-3-carboxylic acid chloride, which reacts with ammonia to form the desired acetamide derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, at low temperatures to prevent decomposition of the thietane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Aminothietan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The thietane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized thietane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Aminothietan-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or biocompatibility.
Wirkmechanismus
The mechanism of action of 2-(3-Aminothietan-3-yl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thietane ring and amino group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminoacetanilide: An amino derivative of acetanilide with similar structural features.
2-Aminoacetamide: A simpler analog with an amino group directly attached to the acetamide moiety.
Thietane derivatives: Compounds containing the thietane ring, which may exhibit similar reactivity and properties.
Uniqueness
2-(3-Aminothietan-3-yl)acetamide is unique due to the presence of both the thietane ring and the amino group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H10N2OS |
|---|---|
Molekulargewicht |
146.21 g/mol |
IUPAC-Name |
2-(3-aminothietan-3-yl)acetamide |
InChI |
InChI=1S/C5H10N2OS/c6-4(8)1-5(7)2-9-3-5/h1-3,7H2,(H2,6,8) |
InChI-Schlüssel |
RDNVJVWZRVTUII-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


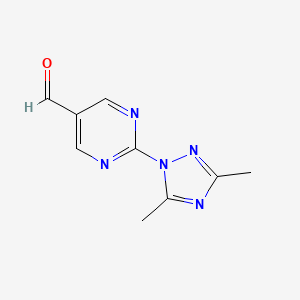
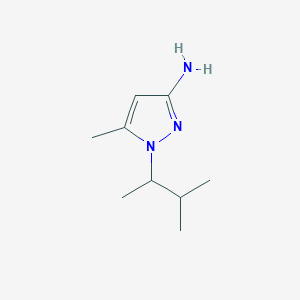
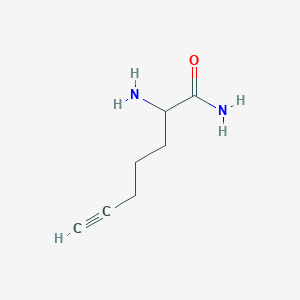
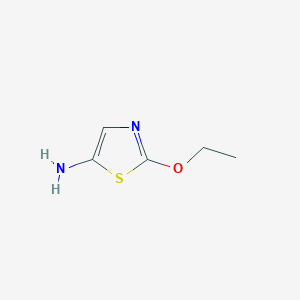
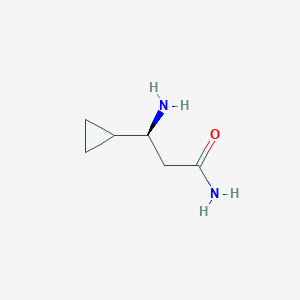

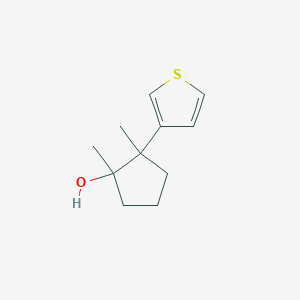
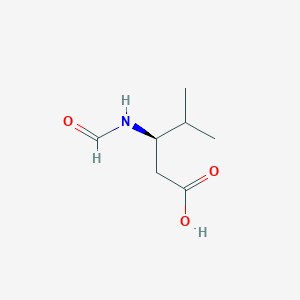

![1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13303871.png)
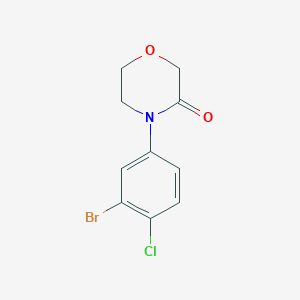

![2-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B13303886.png)
